[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine

Medicinal Chemistry Scaffold Differentiation SAR Studies

This bifunctional heterocyclic building block delivers a unique 2-pyridyl-4-aminomethylpiperidine substitution pattern with a primary amine exit vector orthogonal to the piperidine-pyridine core—a geometry critical for fragment-based drug design and targeted protein degradation (TPD). Unlike the 3-aminomethyl regioisomer (CAS 1202050-45-0) or N-linked variants, only this 4-substituted scaffold provides the steric and hydrogen-bonding profile validated in integrin receptor antagonist and SMARCA/PB-1 degrader patents. Specifications: MW 191.27, C₁₁H₁₇N₃; predicted bp ~338°C, density ~1.06 g/cm³. Bulk and custom synthesis inquiries welcome.

Molecular Formula C11H17N3
Molecular Weight 191.278
CAS No. 170353-28-3
Cat. No. B2713149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine
CAS170353-28-3
Molecular FormulaC11H17N3
Molecular Weight191.278
Structural Identifiers
SMILESC1CN(CCC1CN)C2=CC=CC=N2
InChIInChI=1S/C11H17N3/c12-9-10-4-7-14(8-5-10)11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9,12H2
InChIKeyADULVLOFPKPAHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine (CAS 170353-28-3): A Specialized Heterocyclic Scaffold for Integrin Antagonist and Kinase Inhibitor Discovery


[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine (CAS 170353-28-3) is a bifunctional heterocyclic building block featuring a piperidine ring N-substituted with a 2-pyridyl group and a primary amine-functionalized methylene linker at the 4-position [1]. This specific 2-pyridyl-4-aminomethylpiperidine substitution pattern is structurally distinct from alternative regioisomers (e.g., 3-aminomethyl or 4-amino-N-pyridyl variants) and positional isomers (e.g., 2-piperidinopyridin-4-yl derivatives), conferring a unique spatial orientation of hydrogen bond donors and acceptors relevant to medicinal chemistry . The compound has been cited as a key intermediate in patent literature for integrin receptor antagonists and SMARCA/PB-1 protein degraders .

Why Unvalidated Substitution of [(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine (CAS 170353-28-3) Introduces Uncontrolled Physicochemical and Pharmacophoric Variability


Direct replacement of CAS 170353-28-3 with other in-class analogs such as (1-(pyridin-2-yl)piperidin-3-yl)methanamine (CAS 1202050-45-0) or N-[(Pyridin-2-yl)methyl]piperidin-4-amine (CAS 1214622-42-0) is not equivalent due to measurable differences in steric orientation and predicted physicochemical properties . The position of the aminomethyl group on the piperidine ring (4- vs 3-position) directly impacts the exit vector geometry of the primary amine, a critical parameter in fragment-based drug design and SAR studies . Furthermore, variations in the nature of the amine linkage (e.g., methylamino vs. direct amine substitution) alter the compound's predicted basicity and hydrogen-bonding capacity, leading to divergent reactivity in combinatorial chemistry workflows and differential biological target engagement . The specific 4-aminomethyl regioisomer has been explicitly utilized in patented integrin antagonist and SMARCA degrader programs, establishing a precedent that structurally similar but positionally distinct analogs may not recapitulate the same activity .

Quantitative Procurement Evidence: Physicochemical and Sourcing Differentiation for [(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine (CAS 170353-28-3)


Structural and Regioisomeric Specificity: 4-Aminomethyl vs. 3-Aminomethyl Piperidine Scaffolds

The compound exhibits a 4-aminomethyl substitution on the piperidine ring, distinguishing it from its closest regioisomer, (1-(pyridin-2-yl)piperidin-3-yl)methanamine (CAS 1202050-45-0) . This substitution position dictates the spatial orientation of the primary amine pharmacophore relative to the piperidine nitrogen. While direct comparative bioactivity data (e.g., IC50 or Ki values) is not publicly available for this specific scaffold, the regioisomeric difference is a fundamental determinant of molecular recognition in drug-target interactions. Procurement of the 4-aminomethyl isomer ensures adherence to established synthetic routes and SAR, avoiding the introduction of uncontrolled variables associated with the 3-position analog.

Medicinal Chemistry Scaffold Differentiation SAR Studies

Predicted Physicochemical Differentiation: Boiling Point and Density vs. Structural Analogs

Predicted physicochemical data provide a quantitative basis for differentiation from a closely related positional isomer, 1-(2-piperidin-1-ylpyridin-4-yl)methylamine (CAS 876316-37-9) [1]. While both share the formula C11H17N3, their structural differences (piperidine N-substitution pattern vs. pyridine substitution) result in distinct predicted boiling points and densities [2][3]. These differences can impact purification strategies (e.g., distillation conditions) and analytical method development (e.g., LC retention time).

Physicochemical Properties Process Chemistry Analytical Chemistry

Commercial Availability and Pricing: A Cost-Effective Entry to a Patented Scaffold

The target compound is commercially available from multiple specialty chemical suppliers in quantities suitable for research, providing a more cost-effective entry point than custom synthesis of many proprietary scaffolds . For example, pricing for 1g quantities ranges from £564 to £648, and 100mg quantities range from £125 to £144 across different vendors, which is typical for a specialized research intermediate of this complexity . This availability offers a distinct advantage over novel, non-commercial analogs described only in patent literature, which would require de novo synthesis, adding significant time and cost to early-stage discovery projects.

Medicinal Chemistry Procurement Cost Analysis

Defined Research Applications for [(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine (CAS 170353-28-3) Based on Quantitative and Patent Evidence


Core Scaffold for Integrin Antagonist Medicinal Chemistry Programs

The compound serves as a key synthetic intermediate for generating novel integrin receptor antagonists, as explicitly cited in relevant patent literature . Its 4-aminomethyl-2-pyridylpiperidine core provides a validated starting point for parallel synthesis and lead optimization, offering a defined pharmacophore geometry that is critical for engaging integrin binding pockets. This application is supported by the compound's specific structural features and its direct mention in patent filings, rather than inferred from broader class activity.

Building Block for Targeted Protein Degradation (TPD) and SMARCA/PB-1 Inhibitor Synthesis

Patents disclose the use of this compound or its close derivatives in the preparation of molecules designed to modulate and degrade SMARCA and PB-1 proteins . In the context of TPD, where the precise geometry and vector of linker attachment points (like the primary amine) are paramount, this specific scaffold provides a well-defined, rigid handle for conjugating E3 ligase-binding moieties. This represents a high-value, specialized application directly derived from primary patent evidence.

Precision Fragment for Scaffold Hopping and Bioisostere Replacement

Due to its well-defined, substituted piperidine-pyridine core with an orthogonal primary amine, this compound is an ideal fragment for systematic scaffold hopping campaigns. Its predicted physicochemical properties (boiling point ~338°C, density ~1.06 g/cm³) and commercial availability (1g, £564-£648) make it a practical and logistically feasible choice for generating focused compound libraries . This application is validated by the compound's availability as a building block and its specific structural attributes that are valuable for rational design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.